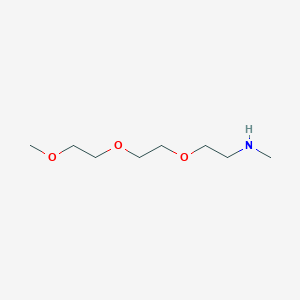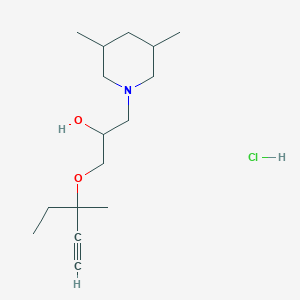![molecular formula C15H15N3O2S B2978558 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one CAS No. 2097862-25-2](/img/structure/B2978558.png)
1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one is a complex organic compound that features a pyridine ring, a thiophene ring, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one typically involves multi-step organic reactions. One common method involves the acylation of piperazine with 2-(thiophen-2-yl)acetyl chloride, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Pyridin-2-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one
- 1-(Pyridin-4-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one
- 1-(Pyridin-3-yl)-4-[2-(furan-2-yl)acetyl]piperazin-2-one
Uniqueness
1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
1-pyridin-3-yl-4-(2-thiophen-2-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14(9-13-4-2-8-21-13)17-6-7-18(15(20)11-17)12-3-1-5-16-10-12/h1-5,8,10H,6-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWRJXKFKQBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide](/img/structure/B2978478.png)


![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)
![N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2978485.png)
![2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2978486.png)
![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2978489.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)
![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)


